

# Tandutinib pharmacokinetics absorption distribution metabolism excretion

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## Compound Focus: Tandutinib

CAS No.: 387867-13-2

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## Pharmacokinetic & ADME Profile of Tandutinib

The table below summarizes the key quantitative ADME data and properties of **Tandutinib** identified from the search results.

Parameter	Findings/Value	Context (Model/Subjects)
Administration & Absorption	Oral administration; slow absorption & elimination [1].	Human patients (AML/MDS)
	Fasting state required (no food 2 hrs before/after dose) to ensure bioavailability [1].	Human patients (AML/MDS)
Dosing	Maximum Tolerated Dose (MTD): <b>525 mg twice daily</b> [1].	Human patients (Phase 1 trial)
	Dose-Limiting Toxicity (DLT): Generalized muscular weakness & fatigue (reversible) at 525 mg & 700 mg twice daily [1].	Human patients (Phase 1 trial)
Metabolism	Primary Pathways: <b>O-dealkylation, <math>\alpha</math>-hydroxylation, <math>\alpha</math>-carbonyl formation, reduction</b>	<i>In vitro</i> (rat liver microsomes) & <i>in vivo</i>

Parameter	Findings/Value	Context (Model/Subjects)
	[2].	(rat)
	Bioactivation: Piperazine & piperidine rings metabolized to <b>reactive iminium intermediates</b> [2].	<i>In vitro</i> (rat liver microsomes with KCN)
	Conjugation: <b>Glucuronide and sulfate conjugation</b> observed [2].	<i>In vitro</i> (rat hepatocytes) & <i>in vivo</i> (rat)
<b>Excretion</b>	Predicted via <b>biliary excretion</b> based on preclinical data [1].	Rats, dogs, monkeys
<b>Key Metabolites</b>	<b>5 in vitro phase I, 1 in vitro phase II, 5 reactive intermediates, 6 in vivo phase I, 1 in vivo phase II</b> metabolites characterized [2].	Various models

## Detailed Experimental Protocols for ADME Studies

For researchers aiming to replicate or build upon existing **Tandutinib** ADME studies, here are the detailed methodologies cited in the literature.

### Protocol: In Vitro Metabolic Stability Screening in Liver Microsomes

This method is used to determine the rate of parent drug disappearance and identify phase I metabolites [3] [2].

- **Incubation System:** Drug substrate (e.g., ~3  $\mu\text{M}$  **Tandutinib**) incubated at 37°C with 100 mM phosphate buffer (pH 7.4) [3].
- **Cofactor:** 1.0 mM Nicotinamide adenine dinucleotide phosphate (NADPH) to initiate the reaction [3].
- **Enzyme Source:** Approximately 1.0 mg/mL of rat or human liver microsomal protein [3].
- **Time Points:** Aliquots are typically taken at 0, 2, 5, 10, 20, 30, and 60 minutes. The reaction is stopped by adding methanol or acetonitrile [3].

- **Analysis:** Samples are analyzed using **Liquid Chromatography-Ion Trap Mass Spectrometry (LC-MS/MS)** to quantify the parent drug and characterize metabolites [2].

## Protocol: Investigation of Reactive Metabolites

This protocol assesses the potential for metabolic bioactivation [2].

- **Incubation System:** Similar to the metabolic stability protocol, using rat liver microsomes (RLMs).
- **Trapping Agents:** The incubation is performed in the presence of:
  - **Glutathione (GSH):** To trap soft electrophiles.
  - **Potassium Cyanide (KCN):** To trap hard electrophiles (e.g., reactive iminium ions).
- **Analysis:** LC-MS/MS is used to detect and characterize the resulting adducts (e.g., cyano adducts).

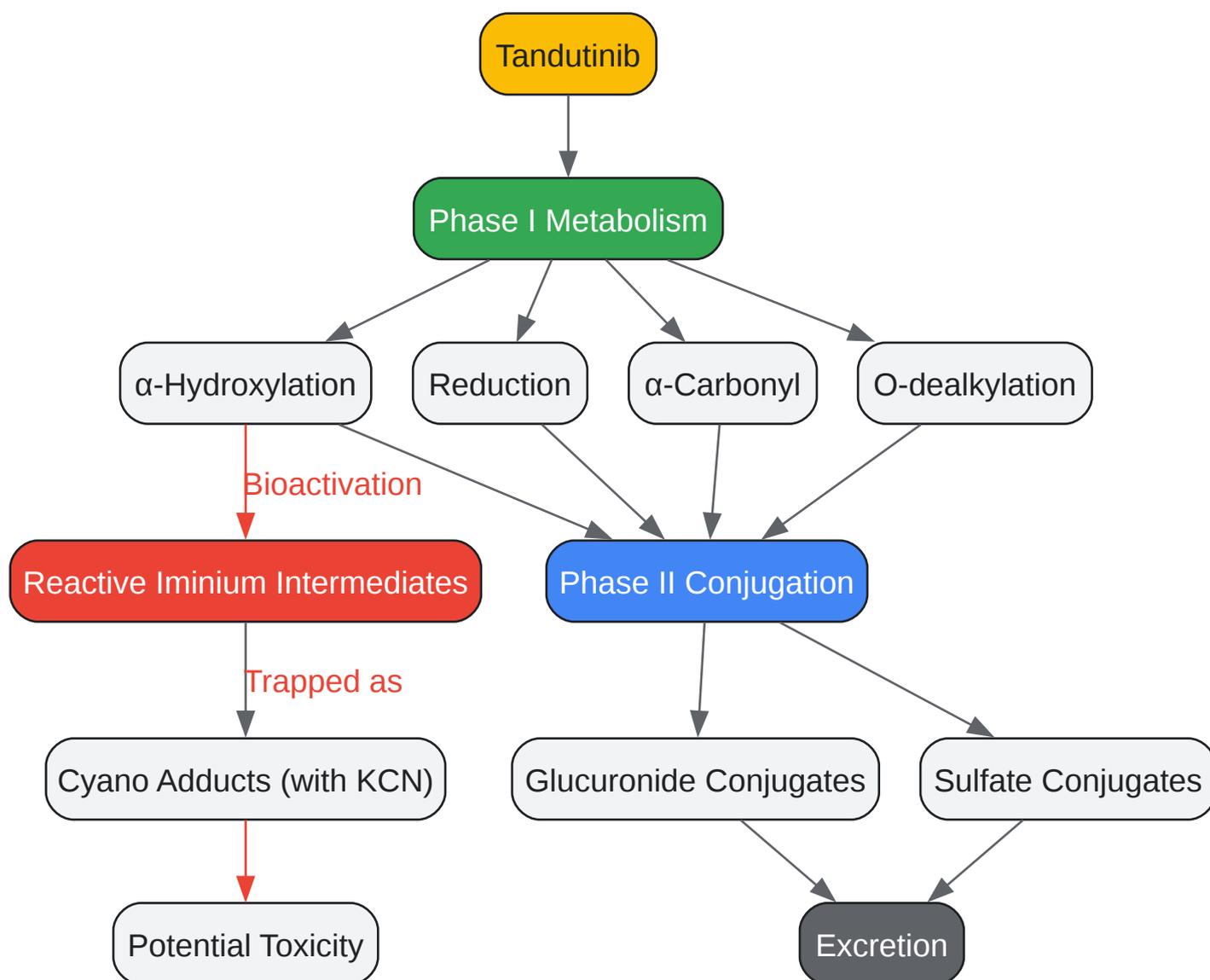
## Protocol: In Vivo Metabolism and Disposition Study

This method provides a comprehensive view of metabolism and excretion in a live animal model [2].

- **Dosing:** **Tandutinib** is administered to Sprague Dawley rats via **oral gavage** (e.g., 37 mg kg<sup>-1</sup>).
- **Sample Collection:** Blood (for plasma), urine, and feces are collected at predetermined time intervals over a defined period (e.g., up to 96 hours).
- **Sample Analysis:** LC-MS/MS is used to profile and identify metabolites in plasma, urine, and feces. The use of a radiolabeled (<sup>14</sup>C) version of the drug, while not used in the cited **Tandutinib** study, is a common practice in such balance studies to quantitatively track all drug-related material [3] [4].

## Tandutinib Metabolic Pathway

The following diagram illustrates the primary metabolic pathways and bioactivation process of **Tandutinib**, as characterized in the identified studies.



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> Summary of **Tandutinib**'s metabolic fate, showing Phase I/II pathways and bioactivation to reactive intermediates.

## Key Insights for Drug Development Professionals

- **Clinical Pharmacokinetics:** The slow elimination of **Tandutinib** necessitates over one week of dosing to achieve steady-state plasma concentrations [1]. This has direct implications for clinical trial design and understanding the onset of full pharmacological effect.

- **Toxicity Consideration:** The formation of **reactive iminium intermediates** from its piperazine and piperidine rings is a critical finding [2]. This bioactivation could be linked to the mechanism behind the observed clinical dose-limiting toxicities (muscular weakness) and warrants investigation into structural modifications to mitigate this risk.
- **Translational Gaps:** The most comprehensive metabolic data comes from *in vitro* and rodent models [2]. A definitive human mass-balance study using a radiolabeled tracer is not present in the searched literature and would be required to fully quantify the excretion routes and metabolic profile in humans.

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